(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine
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Overview
Description
(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a reductive amination process where benzylamine is reacted with 2-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reductive amination processes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
(1-Methylpyrrolidin-2-yl)methanamine: A compound with a methyl group instead of a benzyl group.
Uniqueness
(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of both a benzyl and a methyl group on the pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with biological systems, leading to a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methyl group. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific receptors and enzymes within biological systems. Research indicates that the compound may:
- Bind to Receptors : It has been shown to interact with dopamine receptors, particularly D2 and D4 subtypes, which are critical in various neurological processes .
- Modulate Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .
1. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
2. Anticancer Potential
Research has indicated that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .
3. Neuropharmacological Effects
Due to its interaction with dopamine receptors, this compound is being investigated for its potential in treating neuropsychiatric disorders such as schizophrenia and depression. Its ability to selectively bind to D4 receptors suggests a possible therapeutic advantage over existing treatments .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Properties
IUPAC Name |
(1-benzyl-2-methylpyrrolidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(11-14)8-5-9-15(13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCJFUGPZTFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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